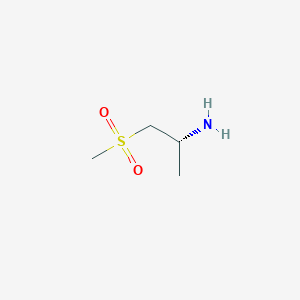

(2R)-1-methylsulfonylpropan-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-1-methylsulfonylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJASCWYRCSSQE-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286319 | |

| Record name | (2R)-1-(Methylsulfonyl)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032451-77-6 | |

| Record name | (2R)-1-(Methylsulfonyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032451-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-(Methylsulfonyl)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-methylsulfonylpropan-2-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to produce high enantiomeric excess and conversion rates.

Industrial Production Methods: Industrial production of (2R)-1-methylsulfonylpropan-2-amine may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These processes are designed to minimize waste and reduce the environmental impact, making them suitable for sustainable manufacturing practices.

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-1-methylsulfonylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of (2R)-1-methylsulfonylpropan-2-amine can be synthesized to act as dual inhibitors of specific kinases involved in cancer progression, such as CK2 and PIM-1. These kinases play crucial roles in cell proliferation and survival, making them attractive targets for anticancer therapies. In studies, compounds derived from this amine demonstrated significant cytotoxicity against human cancer cell lines, including acute lymphoblastic leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and autophagy, which are critical for reducing tumor viability .

Beta-Adrenergic Receptor Agonists

Another application of (2R)-1-methylsulfonylpropan-2-amine is in the synthesis of beta-adrenergic receptor agonists used for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound can be modified to enhance its efficacy as a bronchodilator, providing rapid relief from bronchospasm by relaxing bronchial smooth muscle .

Multicomponent Reactions (MCRs)

The synthesis of (2R)-1-methylsulfonylpropan-2-amine can be achieved through innovative multicomponent reactions that allow for the rapid assembly of complex molecules from simpler precursors. This method is particularly advantageous in drug discovery as it enables the generation of diverse compound libraries for biological screening .

Transaminase-Mediated Synthesis

Transaminases have been employed to produce enantiopure derivatives of (2R)-1-methylsulfonylpropan-2-amine, which are essential for developing pharmacologically active compounds with improved selectivity and reduced side effects. This biocatalytic approach offers an environmentally friendly route to synthesize chiral amines with high yields and enantiomeric purity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2R)-1-methylsulfonylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following analysis compares (2R)-1-methylsulfonylpropan-2-amine with similar compounds based on stereochemistry, functional groups, and reactivity.

Stereochemical Analogues

(2R)-1-(2-Methoxyphenyl)propan-2-amine (CID 7432381)

- Molecular Formula: C₁₀H₁₅NO

- Key Features : Aromatic methoxyphenyl substituent instead of methylsulfonyl; retains (R)-configuration.

- Reactivity : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing sulfonyl group. This difference likely alters nucleophilicity at the amine center, affecting its utility in electrophilic reactions or cross-coupling chemistry .

(R)-2-Phenyl-1-propylamine (CAS 28163-64-6)

- Molecular Formula : C₉H₁₃N

- Key Features : Phenyl substituent on the second carbon; lacks sulfonyl groups.

- Applications: Primarily used in R&D settings as a chiral building block.

Functional Group Analogues

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Molecular Formula : C₄H₅NaO₃S

- Key Features : Sulfonate (-SO₃⁻) group instead of sulfonamide; unsaturated propene backbone.

- Reactivity : The sulfonate group enhances water solubility and ionic character, making it suitable for polymer chemistry or surfactants. In contrast, the sulfonamide in (2R)-1-methylsulfonylpropan-2-amine may facilitate covalent bonding with biological targets (e.g., enzymes) .

Methyl(2-methylpropyl)amine (CAS 625-43-4)

Substituted Aromatic Derivatives

(2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336125-00-8)

- Molecular Formula : C₁₀H₁₁BrF₃N

- Key Features : Bromo- and trifluoromethyl-substituted aromatic ring; (R)-configuration.

- The sulfonyl group in the target compound could similarly improve pharmacokinetic properties but with distinct electronic effects .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Configuration | Potential Applications |

|---|---|---|---|---|---|

| (2R)-1-Methylsulfonylpropan-2-amine* | C₄H₁₁NO₂S | 137.20 (calc.) | -SO₂CH₃ | R | Synthetic intermediate, biologics |

| (2R)-1-(2-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 165.23 | -OCH₃ (aromatic) | R | Chiral ligands, drug discovery |

| (R)-2-Phenyl-1-propylamine | C₉H₁₃N | 135.21 | -C₆H₅ | R | R&D building blocks |

| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₅NaO₃S | 148.13 | -SO₃⁻Na⁺ | - | Polymers, surfactants |

*Calculated values due to lack of direct data.

Research Findings and Implications

- Stereochemical Influence : The (R)-configuration in all analogs ensures enantioselective interactions, critical in drug design and catalysis. For example, (2R)-aziridine-2-carboxylic acid derivatives () are used in peptide synthesis due to their rigid chiral centers, suggesting similar utility for the target compound .

- Functional Group Effects: Sulfonyl groups (as in the target compound) vs. sulfonates () or halogens () dictate solubility, reactivity, and biological targeting.

- Safety and Handling : Methylsulfonyl derivatives may require precautions similar to methyl(2-methylpropyl)amine (e.g., PPE for skin/eye protection) but with added stability reducing volatility-related risks .

Biologische Aktivität

(2R)-1-methylsulfonylpropan-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

(2R)-1-methylsulfonylpropan-2-amine is classified under organic compounds, specifically as an amine derivative. Its structure includes a methylsulfonyl group, which is known to influence its biological interactions significantly. The compound's molecular formula is C₄H₁₃NO₂S, and it has notable properties affecting its absorption and metabolism.

Pharmacokinetics

The pharmacokinetic profile of (2R)-1-methylsulfonylpropan-2-amine indicates high human intestinal absorption and a good ability to cross the blood-brain barrier. Studies have shown:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9906 |

| Blood-Brain Barrier | +0.9849 |

| Caco-2 Permeability | +0.8366 |

| P-glycoprotein Substrate | 0.5201 |

| CYP450 2D6 Substrate | 0.5236 |

These properties suggest that the compound may be effective in central nervous system applications due to its favorable absorption characteristics .

Neurotransmitter Interaction

(2R)-1-methylsulfonylpropan-2-amine exhibits significant interaction with neurotransmitter systems. It has been noted for its role in the metabolism of neuroactive amines, primarily through the action of monoamine oxidase B (MAOB), which catalyzes the oxidative deamination of primary and secondary amines. The compound preferentially degrades neurotransmitters such as benzylamine and phenylethylamine .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to (2R)-1-methylsulfonylpropan-2-amine. For instance, novel amino alcohol derivatives were synthesized and tested against various cancer cell lines, including acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7). These derivatives demonstrated significant cytotoxicity by inducing apoptosis, suggesting that similar structural analogs of (2R)-1-methylsulfonylpropan-2-amine could exhibit comparable effects .

Case Studies

- Study on Apoptosis Induction : A study evaluating dual inhibitors of CK2/PIM-1 kinases revealed that certain derivatives related to (2R)-1-methylsulfonylpropan-2-amine induced apoptosis in cancer cell lines. The mechanisms involved included the inhibition of survival pathways mediated by these kinases, leading to increased cell death in treated cells .

- Neuroprotective Effects : Research has indicated that compounds with similar structures can have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-1-methylsulfonylpropan-2-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride with a chiral secondary amine precursor. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. Reaction temperature and solvent polarity significantly impact enantiomeric excess (ee). For example, polar aprotic solvents like DMF enhance reaction rates but may reduce ee due to racemization, while low temperatures stabilize intermediates .

Q. How can researchers confirm the enantiomeric purity of (2R)-1-methylsulfonylpropan-2-amine?

- Methodological Answer : Chiral HPLC or capillary electrophoresis paired with polarimetric detection is standard. NMR using chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can also resolve enantiomers. Cross-validation with computational models (DFT for optical rotation) ensures accuracy .

Q. What spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign methylsulfonyl (δ ~3.0 ppm for CH3SO2) and chiral center protons (split signals due to diastereotopicity).

- HRMS : Confirm molecular ion [M+H]+ and isotopic pattern.

- IR : Sulfonyl S=O stretches at ~1350–1300 cm⁻¹.

Cross-referencing with PubChem data for analogous compounds ensures consistency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on sulfur) affect the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : Substituent effects can be studied via Hammett plots or computational modeling (e.g., DFT for charge distribution). For example:

| Substituent | Reactivity (Relative Rate) | Electronic Effect |

|---|---|---|

| Methyl | 1.0 (Baseline) | Electron-withdrawing |

| Ethyl | 0.8 | Moderate EWG |

| Phenyl | 0.5 | Resonance+EWG |

| Bulkier groups (e.g., adamantyl) hinder nucleophilic attack but enhance stability . |

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

- Methodological Answer :

- Step 1 : Verify solvent effects in NMR simulations (e.g., using COSMO-RS).

- Step 2 : Re-examine coupling constants (J values) for conformational analysis.

- Step 3 : Cross-check with alternative methods (e.g., X-ray crystallography for absolute configuration).

Discrepancies often arise from solvation/tautomerism unaccounted for in simulations .

Q. How can the compound’s potential as a chiral ligand or pharmacophore be evaluated?

- Methodological Answer :

- Ligand Screening : Test in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) and compare ee with control reactions.

- Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., serotonin 5-HT2C).

In vitro assays (e.g., radioligand displacement) validate biological activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across similar sulfonamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.